molecular formula C14H15NO B7498799 4-(4-Methoxy-2-methylphenyl)aniline

4-(4-Methoxy-2-methylphenyl)aniline

Cat. No.: B7498799
M. Wt: 213.27 g/mol
InChI Key: JEPQYWCTSDWALK-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)aniline is a high-purity biaxyl aniline derivative offered as a versatile chemical intermediate for research and development. Its molecular structure, featuring methoxy and methyl substituents on aromatic systems, makes it a valuable precursor in several advanced fields. In pharmaceutical research, this compound serves as a key building block for the synthesis of complex heterocyclic structures. Anilines of this type are fundamental in creating molecules with potential biological activities. Research on similar methoxy- and methyl-substituted anilines has shown their utility as precursors for compounds investigated for antimicrobial and antioxidant properties . The structure is particularly relevant in the development of potential multitarget agents, which are designed to act on multiple biological pathways simultaneously . Beyond life sciences, this aniline finds application in material science. It can be utilized in the synthesis of triarylamine-based polymers, which are promising materials for next-generation organic electronics due to their charge transport capabilities. These materials are essential components in the development of organic field-effect transistors (OFETs) and other advanced electronic devices . Furthermore, the compound's structure lends itself to the synthesis of specialized dyes and pigments, where its aromatic system can form the core of chromophores with specific color properties and stability . Researchers can leverage this compound to explore new biochemical pathways, study enzyme inhibition, and investigate protein interactions . We supply this compound to support innovation across these diverse research landscapes. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with care, using appropriate personal protective equipment.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQYWCTSDWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights

X-ray crystallography of a related compound, 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone, reveals dihedral angles of 87.78° between phenyl rings and 55.30–84.57° between the aniline and phenyl groups. These angles suggest a non-planar conformation, which impacts intermolecular interactions and solubility .

Comparison with Structural Analogs

Substituent Variations and Reactivity

Compound Name Substituents Synthesis Method Key Properties/Applications References
4-(4-Methoxy-2-methylphenyl)aniline NH₂, 4-OCH₃, 2-CH₃ on phenyl Pd-catalyzed cross-coupling Intermediate for Schiff bases
N-(4-Fluorophenyl)-2-methoxy-aniline NH₂, 2-OCH₃, 4-F on phenyl Buchwald-Hartwig amination Antiproliferative agents
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline Cl, N=CH-(3,4-OCH₃) on aniline Acid-catalyzed condensation Crystal engineering
4-(3-Methoxy-4-methylphenoxy)aniline NH₂, 3-OCH₃, 4-CH₃ phenoxy Nucleophilic aromatic substitution Polymer precursor
N-(4-Methoxyphenyl)-2-nitroaniline NH₂, 4-OCH₃; 2-NO₂ on aniline Nitration of precursor aniline Dye synthesis

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce basicity compared to electron-donating groups (e.g., OCH₃ in ), altering reactivity in electrophilic substitution.
  • Stereochemical Impact: Substituent positions influence molecular conformation. For example, steric hindrance from 2-methyl groups in this compound reduces ring coplanarity, affecting π-π stacking .
  • Catalytic Requirements: Pd-based catalysts are standard for C–N bond formation, but substrates with bulky groups (e.g., 3,4-dimethoxy in ) may require optimized conditions.

Spectroscopic and Physical Properties

  • IR/NMR Trends: Compounds with methoxy groups show characteristic C–O stretches near 1250 cm⁻¹. In N-(4-fluorophenyl)-2-methoxy-aniline, the NH₂ group exhibits a broad peak at ~3400 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons due to electron-withdrawing fluorine .
  • Thermal Stability: Derivatives with nitro groups (e.g., ) exhibit lower thermal stability compared to methoxy-substituted analogs, as nitro groups are prone to decomposition at elevated temperatures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(4-Methoxy-2-methylphenyl)aniline?

  • Synthesis : The compound can be synthesized via nucleophilic aromatic substitution (NAS) by reacting 4-methoxy-2-methylbromobenzene with aniline derivatives under basic conditions (e.g., NaH/DMF at 80–100°C). Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives is viable for introducing substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound structurally characterized in academic research?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 228.1) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles, particularly useful for confirming para-substitution patterns .

Q. What common chemical reactions are reported for this compound?

  • Oxidation : Forms quinones (e.g., using KMnO₄/H₂SO₄) or carboxylic acids (CrO₃/H₂O) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields cyclohexylamine derivatives .
  • Substitution : Electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) introduces nitro groups at ortho/para positions .

Q. What methodologies are used for initial biological activity screening of this compound?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS reaction rates compared to THF .
  • Catalyst Screening : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yield increase from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours .

Q. How should researchers address contradictions in reported reactivity data for this compound?

  • Case Study : Discrepancies in nitration regioselectivity (ortho vs. para) may arise from solvent polarity. Acetic acid favors para-nitro derivatives (70% yield), while H₂SO₄ promotes ortho products (55%) .
  • Resolution : Control experiments with standardized conditions (temperature, solvent, stoichiometry) and DFT calculations to map electrostatic potential surfaces .

Q. What computational approaches are used to predict the biological interactions of this compound?

  • Molecular Docking : AutoDock Vina models binding to COX-2 (PDB: 3LN1) show hydrogen bonding with Arg120 and hydrophobic interactions with the trifluoromethyl group .
  • QSAR Studies : Hammett constants (σ) of substituents correlate with antimicrobial activity (R² = 0.89) .

Q. What are the stability challenges of this compound under varying conditions?

  • Photodegradation : UV exposure (λ = 254 nm) in methanol leads to 30% degradation in 24 hours, forming methoxyquinone derivatives .
  • Thermal Stability : Decomposition above 200°C (TGA data) necessitates inert storage (argon, −20°C) .

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